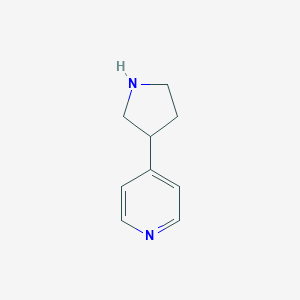

4-(ピロリジン-3-イル)ピリジン

説明

“4-(Pyrrolidin-3-Yl)Pyridine” is an organic compound with the formula (CH 2) 4 NC 5 H 4 N . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine . It is a white solid .

Synthesis Analysis

The synthesis of “4-(Pyrrolidin-3-Yl)Pyridine” can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The structure of “4-(Pyrrolidin-3-Yl)Pyridine” was determined by MS, 1 H NMR, 13 C NMR and infrared spectrum . The molecule’s structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

The pyrrolidine ring in “4-(Pyrrolidin-3-Yl)Pyridine” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, whereas stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines .

Physical and Chemical Properties Analysis

The molecular weight of “4-(Pyrrolidin-3-Yl)Pyridine” is 148.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The topological polar surface area is 24.9 Ų .

科学的研究の応用

創薬と医薬品化学

ピロリジン環は、4-(ピロリジン-3-イル)ピリジンのコアコンポーネントであり、その汎用性と薬物動態プロファイルを向上させる能力により、創薬において広く利用されています . この化合物は、新規な生物学的に活性な化合物の開発のための足場として役立ち、特に筋肉の消耗や骨粗鬆症などの状態の治療のために最適化された選択的アンドロゲン受容体モジュレーター(SARM)の設計において役立ちます .

自己免疫疾患の治療

ピロリジンの誘導体は、レチノイン酸関連孤児受容体γ(RORγt)の逆アゴニストとして有望であることが示されています。 この受容体は自己免疫疾患に関与しており、ピロリジン構造を立体化学的基を含むように修飾することは活性に有益であり、そのような状態を治療するための潜在的な用途を示しています .

抗癌活性

研究によると、特定のピロリジンの誘導体は抗癌活性を持つことが示されています。 ピロリジン環の構造修飾により、確立された化学療法剤であるドキソルビシンよりも活性が向上した化合物が得られ、4-(ピロリジン-3-イル)ピリジンの誘導体が癌治療において役割を果たす可能性を示唆しています .

抗菌および抗ウイルス用途

ピロリジン構造は、抗菌および抗ウイルス活性に関連付けられています。 この部分を含む化合物は、さまざまな細菌株、酵母、糸状菌に対して試験されており、新規の抗菌および抗ウイルス薬の開発のための基盤として有望です .

神経系および免疫系の疾患

4-(ピロリジン-3-イル)ピリジンと密接に関連するピロロ[3,4-c]ピリジンの誘導体は、神経系および免疫系の疾患の治療に用途があることがわかりました。 その構造的柔軟性により、これらの複雑なシステムを標的とする薬物の開発が可能になります .

抗糖尿病特性

同じ誘導体は、抗糖尿病特性も示しています。 これは、4-(ピロリジン-3-イル)ピリジンが、世界中で何百万人もの人々に影響を与えている糖尿病の管理を目的とした新しい化合物の合成の出発点となる可能性があることを示唆しています .

将来の方向性

The pyrrolidine ring in “4-(Pyrrolidin-3-Yl)Pyridine” is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp 3 -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .

Mode of Action

It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolo[3,4-c]pyridine derivatives, which share a similar structure, have been found to have a broad spectrum of pharmacological properties .

Pharmacokinetics

Modifications of the pyrrolidine ring have been reported to influence the pharmacokinetic profile of related compounds .

Result of Action

Compounds with a similar structure, such as pyrrolo[3,4-c]pyridine derivatives, have been found to have antidiabetic, antimycobacterial, antiviral, and antitumor activities .

特性

IUPAC Name |

4-pyrrolidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJSDKNFWQDVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407328 | |

| Record name | 4-pyrrolidin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150281-47-3 | |

| Record name | 4-(3-Pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150281-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-pyrrolidin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pyrrolidin-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

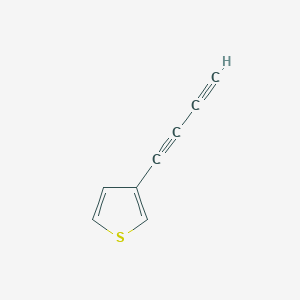

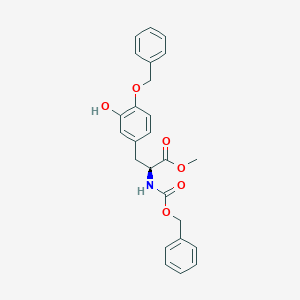

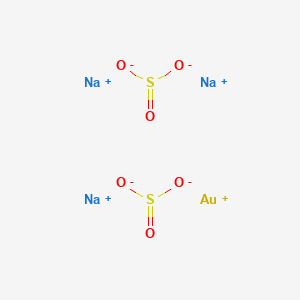

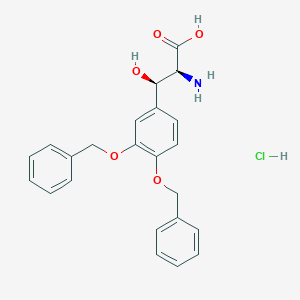

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)